![molecular formula C34H25N5Na2O10S2 B13404126 disodium;(3E)-7-amino-3-[[2-methoxy-4-[3-methoxy-4-[(2E)-2-(1-oxo-4-sulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonate](/img/structure/B13404126.png)
disodium;(3E)-7-amino-3-[[2-methoxy-4-[3-methoxy-4-[(2E)-2-(1-oxo-4-sulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Direct Blue 151 is a synthetic azo dye widely used in the textile industry. It is known for its vibrant blue color and is primarily used for dyeing cellulose fibers such as cotton. The compound is characterized by its high solubility in water and its stability under various dyeing conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Direct Blue 151 is synthesized through a series of diazotization and coupling reactions. The process typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or an amine, to form the azo dye.
The reaction conditions for these steps include maintaining a low temperature (0-5°C) during diazotization and a slightly alkaline pH during the coupling reaction.
Industrial Production Methods
In industrial settings, the production of Direct Blue 151 involves large-scale batch processes. The raw materials are mixed in reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The final product is isolated by filtration, washed, and dried to obtain the dye in powder form.
Analyse Chemischer Reaktionen
Types of Reactions
Direct Blue 151 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond.
Reduction: Under reductive conditions, the azo bond can be cleaved, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Nucleophiles like hydroxide ions and amines can participate in substitution reactions.
Major Products Formed
Oxidation: The major products are typically smaller aromatic compounds.
Reduction: The primary products are aromatic amines.
Substitution: The products depend on the nucleophile used but generally involve the replacement of functional groups on the dye molecule.
Wissenschaftliche Forschungsanwendungen
Direct Blue 151 has several applications in scientific research:
Chemistry: It is used as a model compound for studying azo dye chemistry and reactions.
Biology: The dye is employed in staining techniques for visualizing biological tissues and cells.
Medicine: Research into the biodegradation of Direct Blue 151 by microorganisms has implications for environmental and medical biotechnology.
Industry: Beyond textiles, the dye is used in paper, leather, and food industries for coloring purposes.
Wirkmechanismus
The mechanism of action of Direct Blue 151 involves its interaction with the substrate it dyes. The dye molecules form hydrogen bonds and van der Waals interactions with the fibers, leading to strong adsorption and color fastness. In biological systems, the dye can be metabolized by microorganisms through enzymatic cleavage of the azo bond, leading to decolorization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Direct Red 31
- Direct Brown 1
- Direct Blue 15
Comparison
Direct Blue 151 is unique due to its specific shade of blue and its stability under various dyeing conditions. Compared to Direct Red 31 and Direct Brown 1, it offers better solubility and color fastness. Direct Blue 15, another similar compound, differs in its molecular structure and the specific shade of blue it imparts.
Eigenschaften
Molekularformel |
C34H25N5Na2O10S2 |
|---|---|
Molekulargewicht |
773.7 g/mol |
IUPAC-Name |
disodium;(3E)-7-amino-3-[[2-methoxy-4-[3-methoxy-4-[(2E)-2-(1-oxo-4-sulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonate |
InChI |
InChI=1S/C34H27N5O10S2.2Na/c1-48-28-14-18(7-11-25(28)36-38-27-17-30(50(42,43)44)23-5-3-4-6-24(23)33(27)40)19-8-12-26(29(15-19)49-2)37-39-32-31(51(45,46)47)16-20-13-21(35)9-10-22(20)34(32)41;;/h3-17,36-37H,35H2,1-2H3,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2/b38-27+,39-32-;; |
InChI-Schlüssel |
XXCRZUIXNDFRTM-DHSKPSJRSA-L |
Isomerische SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N/N=C\3/C(=CC4=C(C3=O)C=CC(=C4)N)S(=O)(=O)[O-])OC)N/N=C/5\C=C(C6=CC=CC=C6C5=O)S(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NN=C3C(=CC4=C(C3=O)C=CC(=C4)N)S(=O)(=O)[O-])OC)NN=C5C=C(C6=CC=CC=C6C5=O)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


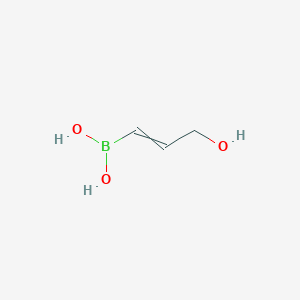

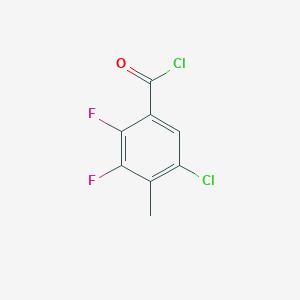
![4-[(1S)-1-aminoethyl]benzoicacid methyl ester sulfate](/img/structure/B13404066.png)
![1-[(2R,4R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13404073.png)
![1,4-Bis[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]anthracene-9,10-dione](/img/structure/B13404078.png)
![N-[2-[Bis(carboxymethyl)amino]ethyl]-N-nitroso-Glycine](/img/structure/B13404079.png)
![2-(2-acetyloxypropanoyloxy)ethyl-[2-[2-(2-acetyloxypropanoyloxy)ethyl-dimethylazaniumyl]ethyl]-dimethylazanium;naphthalene-1,5-disulfonate](/img/structure/B13404089.png)
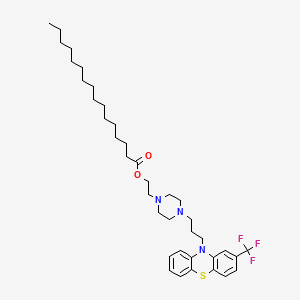
![4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene disulfonate,disodium salt](/img/structure/B13404095.png)
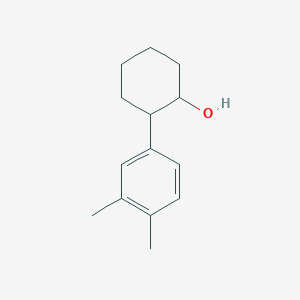
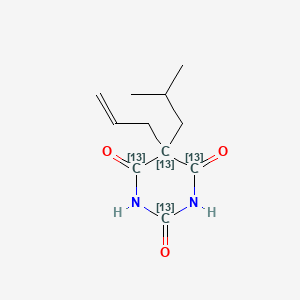

![N-[(1R,2S)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide](/img/structure/B13404127.png)
